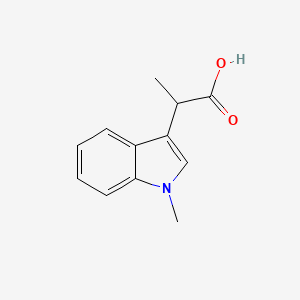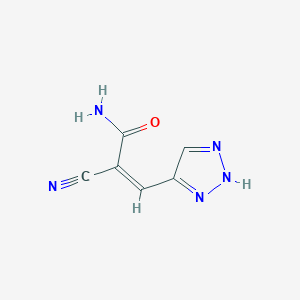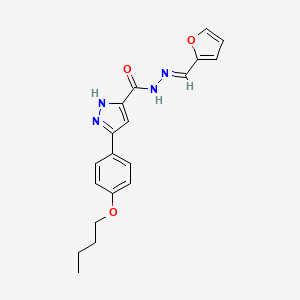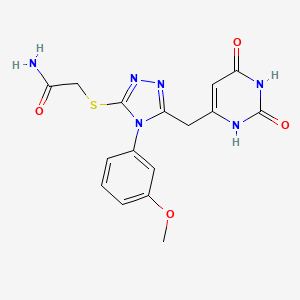![molecular formula C21H20N4O2S B2951199 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide CAS No. 343373-17-1](/img/structure/B2951199.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method starts with the acetylation of 3-aminopyridine, followed by a thiolation reaction to introduce the sulfanyl group. Subsequent coupling with nicotinoyl chloride and a final amidation step leads to the formation of the target compound. Each step requires specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods: : Industrial production scales up the laboratory synthesis process. Typically, it employs batch reactors for the individual steps and flow reactors for the continuous synthesis process. The use of automated systems and inline monitoring ensures consistent quality and yield. Optimization of reaction conditions and the use of environmentally friendly solvents are essential aspects of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of the nicotinamide moiety can occur under strong reducing conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: : Conditions often involve nucleophiles like alkyl halides or acids under basic or acidic conditions.
Major Products: : The major products from these reactions vary depending on the reagents and conditions but can include substituted pyridines, modified nicotinamides, and various oxidation states of the sulfanyl group.
Scientific Research Applications: : 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide has been investigated for a range of applications:
Chemistry: : Used as an intermediate in organic synthesis, it helps in the preparation of more complex molecules.
Biology: : Studied for its potential effects on enzymatic activity and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of novel materials and as a potential additive in various formulations.
Mechanism of Action: : The compound exerts its effects through several pathways:
Molecular Targets: : It interacts with specific enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: : It may influence metabolic pathways, signal transduction mechanisms, or gene expression, depending on the cellular context and the presence of other interacting molecules.
Comparison with Similar Compounds: : Compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
2-{[6-(aminomethyl)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
2-{[6-(hydroxyamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
2-{[6-(methylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
Each of these compounds shares certain structural features but may exhibit different chemical properties and biological activities due to variations in their functional groups.
There you have it—a detailed dive into this compound. Quite the mouthful, but fascinating nonetheless!
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-9-14(2)11-16(10-13)25-20(27)18-5-4-8-22-21(18)28-17-6-7-19(23-12-17)24-15(3)26/h4-12H,1-3H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGJDUUHDEHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)SC3=CN=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)




![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2951122.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)



![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2951136.png)
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2951139.png)
